molecular formula C6H8F2O2 B3424912 Ethyl (2E)-4,4-difluorobut-2-enoate CAS No. 37746-82-0

Ethyl (2E)-4,4-difluorobut-2-enoate

Cat. No.: B3424912
CAS No.: 37746-82-0
M. Wt: 150.12 g/mol
InChI Key: WACKTOQGRVMXIO-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-4,4-difluorobut-2-enoate is an organic compound belonging to the class of esters It is characterized by the presence of a double bond between the second and third carbon atoms, with two fluorine atoms attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2E)-4,4-difluorobut-2-enoate typically involves the esterification of 4,4-difluorobut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2E)-4,4-difluorobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed:

    Oxidation: Formation of 4,4-difluorobutanoic acid or 4,4-difluorobutanone.

    Reduction: Formation of 4,4-difluorobutanol or 4,4-difluorobutane.

    Substitution: Formation of compounds such as 4,4-diiodobut-2-enoate.

Scientific Research Applications

Ethyl (2E)-4,4-difluorobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (2E)-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets, leading to various biochemical effects. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: Another ester with a similar structure but different functional groups.

    Ethyl (2E)-3,3-difluoroprop-2-enoate: A compound with a similar fluorinated backbone but different substitution pattern.

Uniqueness: Ethyl (2E)-4,4-difluorobut-2-enoate is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and material science.

Properties

IUPAC Name

ethyl (E)-4,4-difluorobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c1-2-10-6(9)4-3-5(7)8/h3-5H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACKTOQGRVMXIO-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581629
Record name Ethyl (2E)-4,4-difluorobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1992-97-8, 37746-82-0
Record name Ethyl (2E)-4,4-difluorobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (2E)-4,4-difluorobut-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ethyl 4,4-difluorobut-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2E)-4,4-difluorobut-2-enoate
Reactant of Route 2
Reactant of Route 2
Ethyl (2E)-4,4-difluorobut-2-enoate
Reactant of Route 3
Reactant of Route 3
Ethyl (2E)-4,4-difluorobut-2-enoate
Reactant of Route 4
Reactant of Route 4
Ethyl (2E)-4,4-difluorobut-2-enoate
Reactant of Route 5
Reactant of Route 5
Ethyl (2E)-4,4-difluorobut-2-enoate
Reactant of Route 6
Reactant of Route 6
Ethyl (2E)-4,4-difluorobut-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.